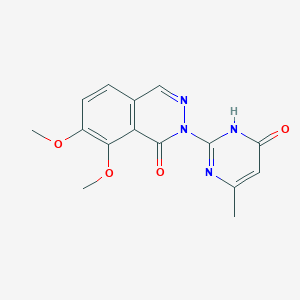![molecular formula C19H21N7O2 B15119073 6-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B15119073.png)
6-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 6-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine typically involves multi-step procedures. The synthetic route often starts with the preparation of the benzoxazole and piperazine intermediates, which are then coupled with a purine derivative. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and purine moieties, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
6-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its interactions with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 6-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine include other benzoxazole and piperazine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the benzoxazole, piperazine, and purine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H21N7O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H21N7O2/c1-27-11-10-26-13-22-16-17(20-12-21-18(16)26)24-6-8-25(9-7-24)19-23-14-4-2-3-5-15(14)28-19/h2-5,12-13H,6-11H2,1H3 |
InChI Key |
WNYZFBSQEOYBRV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B15118996.png)
![4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B15119000.png)

![2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15119012.png)
![3-(2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15119013.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15119021.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dimethoxybenzenesulfonyl)piperidine](/img/structure/B15119029.png)
![3-[2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15119049.png)
![4-Phenyl-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine-4-carbonitrile](/img/structure/B15119056.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B15119062.png)
![4-{5-[1-(Furan-2-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15119065.png)
![9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B15119072.png)
![3-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15119077.png)
![3-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15119081.png)
